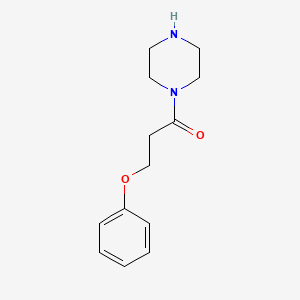![molecular formula C19H44N2O7Si2 B7780007 Bis([3-triethoxysilyl)propyl]urea](/img/structure/B7780007.png)
Bis([3-triethoxysilyl)propyl]urea
描述
Bis([3-triethoxysilyl)propyl]urea: is an organosilicon compound that features two triethoxysilyl groups attached to a urea moiety via propyl linkers. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis([3-triethoxysilyl)propyl]urea typically involves the reaction of 3-isocyanatopropyltriethoxysilane with 3-aminopropyltriethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
化学反应分析
Types of Reactions: Bis([3-triethoxysilyl)propyl]urea undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are facilitated by the presence of the triethoxysilyl groups, which can react with water or other nucleophiles to form silanol groups, leading to the formation of siloxane bonds .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Initiators or catalysts to facilitate the polymerization process.
Major Products: The major products formed from these reactions include siloxane polymers and networks, which are used in various applications such as coatings, adhesives, and sealants .
科学研究应用
Chemistry: In chemistry, Bis([3-triethoxysilyl)propyl]urea is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and nanocomposites .
Biology and Medicine: In biological and medical research, this compound is utilized for surface modification of nanoparticles and biomaterials to improve their biocompatibility and functionality. It is also explored for drug delivery applications due to its ability to form stable bonds with various biomolecules .
Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of Bis([3-triethoxysilyl)propyl]urea involves the hydrolysis of the triethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable network that enhances the mechanical and chemical properties of the material. The urea moiety also contributes to the compound’s ability to form hydrogen bonds, further improving its adhesion properties .
相似化合物的比较
Bis([3-triethoxysilyl)propyl]tetrasulfide: This compound contains a tetrasulfide linkage instead of a urea moiety, which imparts different chemical and physical properties.
N-[3-(Triethoxysilyl)propyl]urea: This compound is similar but contains only one triethoxysilyl group attached to the urea moiety.
Uniqueness: Bis([3-triethoxysilyl)propyl]urea is unique due to its dual triethoxysilyl groups and urea moiety, which provide a combination of strong adhesion properties and the ability to form stable siloxane networks. This makes it particularly valuable in applications requiring robust and durable materials .
属性
IUPAC Name |
1,3-bis(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-20-19(22)21-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIHBQJHORMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



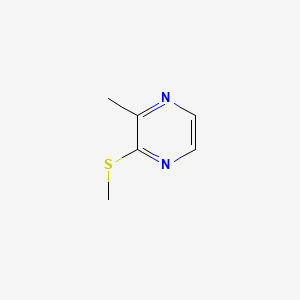
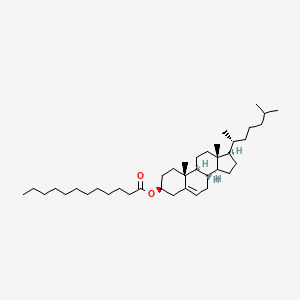
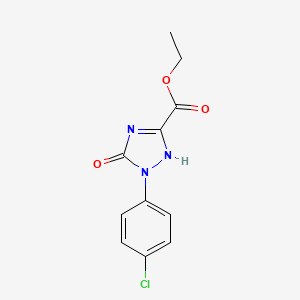
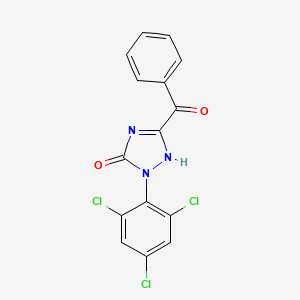
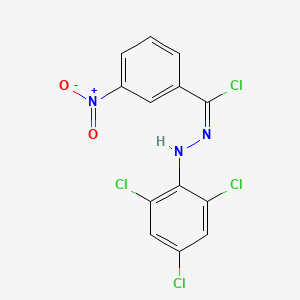
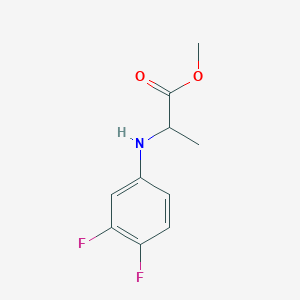
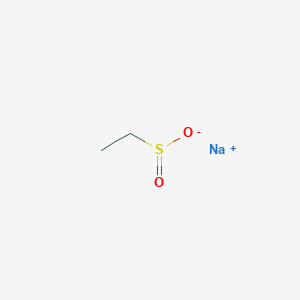
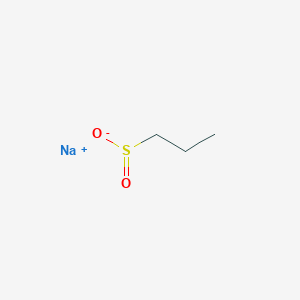
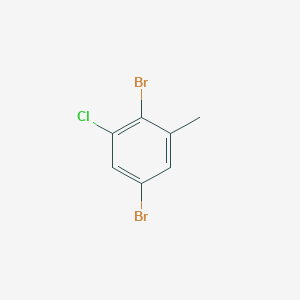
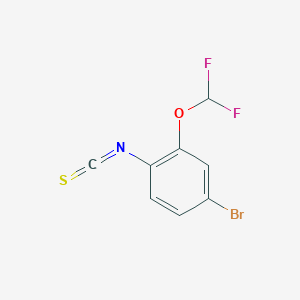
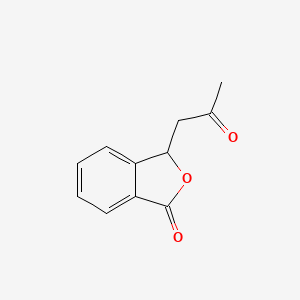
![1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B7780020.png)
